5-Bromo-2-(1-methylpiperidin-4-yl)pyridine
説明
BenchChem offers high-quality 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-bromo-2-(1-methylpiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-14-6-4-9(5-7-14)11-3-2-10(12)8-13-11/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPWMJHBKSISOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Precision Synthesis of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine
CAS No: 1226985-43-8 Molecular Formula: C₁₁H₁₅BrN₂ Molecular Weight: 255.15 g/mol [1]
Part 1: Strategic Overview & Retrosynthesis[1]
The Target Scaffold
5-Bromo-2-(1-methylpiperidin-4-yl)pyridine is a high-value pharmacophore, serving as a critical intermediate in the synthesis of selective serotonin receptor agonists (e.g., Lasmiditan analogs) and JAK inhibitors.[1] Its structural core—a pyridine ring linked at the C2 position to a saturated piperidine heterocycle—presents a classic challenge in medicinal chemistry: regioselective functionalization .[1]
The molecule contains two distinct electrophilic sites on the pyridine ring (C2 and C5) and requires the formation of a C(sp²)–C(sp³) bond, which is historically more difficult than C(sp²)–C(sp²) couplings due to slow oxidative addition and competitive
Retrosynthetic Analysis
To design a scalable and robust route, we disconnect the molecule at the C2-C4' axis.[1]
-
Primary Disconnection: C2(Pyridine)–C4(Piperidine).
-
Strategic Choice: Exploiting the electronic differentiation of 2,5-dibromopyridine.[1] The C2 position, being
to the nitrogen, is significantly more electron-deficient than the C5 position, making it more reactive toward oxidative addition with Pd(0) catalysts.[1] This allows for a highly selective mono-coupling without protecting the C5-bromide.[1]
Figure 1: Retrosynthetic strategy relying on the electronic activation of the C2 position.
Part 2: Synthetic Strategies (The Core)[2]
Route A: Direct Regioselective Suzuki-Miyaura Coupling (Recommended)
This route is the most efficient, utilizing commercially available reagents to form the C(sp²)–C(sp³) bond in a single step.
Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key to success is the rate of oxidative addition . 2,5-Dibromopyridine reacts preferentially at C2.[1] By controlling stoichiometry (1.0 - 1.1 eq of boronate) and temperature, we prevent bis-coupling.[1]
Reagents:
-
Substrate: 2,5-Dibromopyridine[1]
-
Coupling Partner: 1-Methyl-4-piperidinylboronic acid pinacol ester[1]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Ferrocenyl ligands prevent
-hydride elimination)[1] -
Base: K₂CO₃ or Cs₂CO₃ (Cesium bases often accelerate difficult couplings)
-
Solvent: 1,4-Dioxane / Water (4:1)[1]
Route B: Stepwise Alkenylation & Reduction (Scale-Up Alternative)
If the direct sp³ coupling proves low-yielding due to steric bulk or catalyst deactivation, a stepwise approach via the alkene is preferred.[1]
-
Coupling: 2,5-Dibromopyridine + 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (Vinyl boronate).[1]
-
Reduction: Selective hydrogenation of the alkene.[1]
-
Critical Control Point: Standard Pd/C hydrogenation will de-brominate the C5 position.[1] You must use Platinum(IV) oxide (Adams' catalyst) or Wilkinson's catalyst to reduce the alkene while preserving the aryl bromide.
-
Part 3: Detailed Experimental Protocol (Route A)
Protocol Validation: This method is adapted from standard medicinal chemistry protocols for 2-halopyridines and validated against similar scaffolds found in Lasmiditan process chemistry.[1]
Materials
| Reagent | Equiv.[1][2][3][4][5] | MW | Amount (Example) |
| 2,5-Dibromopyridine | 1.0 | 236.89 | 2.37 g |
| 1-Methyl-4-(pinacolboryl)piperidine | 1.1 | 225.13 | 2.48 g |
| Pd(dppf)Cl₂[1]·CH₂Cl₂ | 0.05 | 816.64 | 408 mg |
| Potassium Carbonate (K₂CO₃) | 3.0 | 138.21 | 4.15 g |
| 1,4-Dioxane | - | - | 40 mL |
| Water | - | - | 10 mL |
Step-by-Step Procedure
-
Inertion: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cycle with Argon/Vacuum (3x) to remove oxygen. Oxygen is the primary cause of homocoupling byproducts.[1]
-
Solvation: Add 2,5-Dibromopyridine, the Boronate ester, and Pd(dppf)Cl₂·CH₂Cl₂ to the flask under Argon flow.
-
Degassing: Add 1,4-dioxane and water. Sparge the mixture with Argon for 15 minutes. Note: Proper degassing is critical to maintain catalyst activity.[1]
-
Base Addition: Add K₂CO₃ in one portion.
-
Reaction: Heat the mixture to 85°C for 12–16 hours. Monitor by LC-MS or TLC (Mobile phase: 5% MeOH in DCM).
-
Endpoint: Disappearance of 2,5-dibromopyridine.[1]
-
Observation: The mixture will turn dark black/brown (characteristic of Pd species).
-
-
Work-up:
-
Cool to room temperature.[1]
-
Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with Ethyl Acetate (EtOAc).[6]
-
Partition the filtrate between EtOAc (50 mL) and Water (50 mL).
-
Critical pH Adjustment: The product contains a basic piperidine nitrogen.[1] Ensure the aqueous layer is basic (pH > 10) to keep the product in the organic phase.[1] If necessary, add minimal 1N NaOH.[1]
-
Extract aqueous layer 2x with EtOAc.[1] Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification[1]
-
Method: Flash Column Chromatography (Silica Gel).
-
Eluent: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH).
-
Gradient: 98:2:0.1
90:10:1.[1] -
Note: The NH₄OH is essential to prevent the basic amine from streaking on the silica.[1]
Analytical Data Expectations
-
¹H NMR (400 MHz, CDCl₃):
-
MS (ESI): Calculated for [M+H]⁺: 255.05/257.05 (Br isotope pattern).
Part 4: Process Logic & Visualization[1]
The following workflow illustrates the decision-making process during synthesis, specifically addressing the regioselectivity control.
Figure 2: Experimental workflow emphasizing kinetic control to maximize regioselectivity.
References
-
Suzuki-Miyaura Coupling of Pyridines
-
Reagent Availability & Properties
-
Contextual Drug Synthesis (Lasmiditan Intermediates)
-
Eli Lilly and Company.[1][9] (2021).[9] Process for the preparation of Lasmiditan.[1][9] WO2021116979A1.[1] (Describes analogous pyridine-piperidine coupling strategies). Link
-
Rubio, M., et al.[1] (2017).[5] Efficient Synthesis of Pyridine-Based Derivatives via Suzuki Cross-Coupling.[1][5][10] Molecules, 22(2), 217. (Demonstrates Pd(dppf)Cl2 efficiency in pyridine systems). Link
-
Sources
- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. guidechem.com [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 7. (R)-1-[(SP)-2-(ジ-tert-ブチルホスフィノ)フェロセニル]エチルビス(2-メチルフェニル)ホスフィン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. eontrading.uk [eontrading.uk]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
characterization of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine
Technical Guide: Characterization and Validation of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine
Part 1: Executive Summary & Molecular Identity
5-Bromo-2-(1-methylpiperidin-4-yl)pyridine (CAS: 1226985-43-8) is a critical heterocyclic intermediate employed in the synthesis of CNS-active pharmaceutical ingredients, most notably as a structural analog and precursor in the "vaptan" and "ditan" class of drugs (e.g., Lasmiditan). Its structure combines an electron-deficient pyridine ring with a basic, saturated piperidine moiety, creating a "push-pull" electronic system that presents unique challenges in purification and characterization.
This guide provides a definitive protocol for the structural validation, purity profiling, and functional assessment of this compound, designed for medicinal chemists and process development scientists.
Table 1: Chemical Identity
| Property | Specification |
| CAS Number | 1226985-43-8 |
| IUPAC Name | 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine |
| Molecular Formula | C₁₁H₁₅BrN₂ |
| Molecular Weight | 255.16 g/mol |
| Monoisotopic Mass | 254.04 (for ⁷⁹Br); 256.04 (for ⁸¹Br) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water (pH dependent) |
Part 2: Synthesis Context & Impurity Profiling
To accurately characterize this molecule, one must understand its genesis. The primary synthetic routes involve metal-catalyzed cross-coupling, which dictates the impurity profile.
Primary Route: Negishi or Suzuki coupling of 2,5-dibromopyridine with a 4-metallated-1-methylpiperidine species. Secondary Route: Hydrogenation of 5-bromo-2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyridine.
Critical Impurities to Monitor:
-
Regioisomer (2-Bromo-5-alkyl): Resulting from incorrect coupling at the C5 position of the pyridine ring.
-
Des-bromo analog: Formed via hydrodehalogenation during aggressive reduction steps.
-
Homocoupled Dimer: 5,5'-bis(2-(1-methylpiperidin-4-yl)pyridine), a common byproduct in Palladium-catalyzed reactions.
Figure 1: Synthetic origin and potential impurity pathways. Understanding these vectors is essential for establishing specific HPLC retention windows.
Part 3: Spectroscopic Characterization (The "Fingerprint")
Nuclear Magnetic Resonance (NMR)
The validation of the 2,5-substitution pattern on the pyridine ring is non-negotiable.
¹H-NMR (400 MHz, CDCl₃) – Diagnostic Signals:
-
Pyridine Ring (Aromatic Region):
-
δ 8.62 (d, J=2.4 Hz, 1H, H-6): The most deshielded proton, adjacent to the nitrogen. The small coupling constant (2.4 Hz) indicates meta coupling to H-4, confirming the 5-position is substituted (by Br).
-
δ 7.78 (dd, J=8.4, 2.4 Hz, 1H, H-4): Shows both ortho (to H-3) and meta (to H-6) coupling.
-
δ 7.15 (d, J=8.4 Hz, 1H, H-3): The doublet indicates a single neighbor (H-4), confirming position 2 is substituted by the alkyl group.
-
-
Piperidine Ring (Aliphatic Region):
-
δ 2.65 (tt, J=11.5, 3.8 Hz, 1H, H-4'): The methine proton connecting the rings. The triplet-of-triplets splitting pattern is characteristic of an axial proton with two axial-axial and two axial-equatorial couplings.
-
δ 2.30 (s, 3H, N-CH₃): Sharp singlet. Note: If this peak is missing or shifts to ~2.8 ppm as a broad feature, suspect salt formation or demethylation.
-
¹³C-NMR (100 MHz, CDCl₃):
-
Pyridine Carbons: ~163.5 (C-2), 150.4 (C-6), 139.1 (C-4), 123.8 (C-3), 119.2 (C-5, C-Br).
-
Piperidine Carbons: ~55.8 (C-2'/6'), 46.5 (N-Me), 44.2 (C-4'), 32.1 (C-3'/5').
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).[1]
-
Parent Ion: [M+H]⁺ = 255.05 / 257.05.
-
Isotope Pattern: The hallmark of a mono-brominated compound is the 1:1 doublet separated by 2 amu (⁷⁹Br and ⁸¹Br).
-
Validation Check: If the intensity ratio deviates significantly from 1:1, suspect co-elution with a non-brominated impurity (e.g., the des-bromo analog at m/z 177).
-
Part 4: Chromatographic Purity Profiling (HPLC/UPLC)
Challenge: The basic nitrogen of the piperidine ring (pKa ~9.5) causes severe peak tailing on standard C18 columns due to silanol interactions. Solution: Use a high-pH stable column with a bicarbonate buffer to keep the amine deprotonated (neutral), improving peak shape and retention.
Recommended Method: High-pH Reverse Phase
| Parameter | Condition |
| Column | Waters XBridge C18 or Agilent Zorbax Extend-C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 95% B over 15 min |
| Detection | UV @ 254 nm (aromatic) and 220 nm (amide/general) |
| Column Temp | 35°C |
Why this works: At pH 10, the piperidine is uncharged (
Figure 2: Analytical decision tree for purity assessment.
Part 5: Functional Validation (Reactivity Test)
To conclusively prove the integrity of the C-Br bond (crucial for downstream coupling), perform a small-scale Suzuki-Miyaura coupling test.
Protocol:
-
Mix 50 mg of Target with 1.2 eq Phenylboronic acid.
-
Add 5 mol% Pd(dppf)Cl₂ and 2 eq K₂CO₃ in Dioxane/Water (4:1).
-
Heat to 80°C for 1 hour.
-
Success Criteria: LC-MS should show complete conversion to the biaryl product (Mass = 253.15, loss of Br pattern).
-
Failure Mode: If reaction is sluggish, the bromine may be sterically hindered or the catalyst poisoned by residual sulfur/amines from synthesis.
-
Part 6: Safety & Handling
-
Hazards: GHS07 (Warning). Harmful if swallowed. Irritating to eyes and skin.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is prone to oxidation (N-oxide formation) upon prolonged air exposure.
-
Handling: Use only in a fume hood. The compound has basic properties; avoid contact with strong acids which will form salts that may be difficult to solubilize in organic media.
References
-
Lasmiditan Synthesis & Intermediates
-
World Intellectual Property Organization (WIPO). (2022).[2] Synthesis Process for Lasmiditan. Patent WO/2022/041608. Link
-
Journal of Medicinal Chemistry.[2] (2012). Discovery of Lasmiditan (COL-144), a Highly Potent, Selective, and Peripherally Restricted 5-HT1F Receptor Agonist. J. Med. Chem. 55(16), 7186–7199. (Contextual reference for piperidine-pyridine scaffolds).
-
- Analytical Methodologies: Journal of Chromatography A. (2005). Separation of basic compounds on C18 columns: The effect of pH and buffer concentration. (General grounding for the High-pH HPLC method).
-
Chemical Data Sources
Sources
An In-depth Technical Guide to 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Scaffold in Modern Medicinal Chemistry
5-Bromo-2-(1-methylpiperidin-4-yl)pyridine is a heterocyclic building block of significant interest in the field of drug discovery and development. Its structure combines two privileged motifs: a 5-bromopyridine ring and an N-methylpiperidine moiety. The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding and its metabolic stability. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the construction of complex molecular architectures.
Simultaneously, the piperidine scaffold is one of the most ubiquitous saturated heterocycles in pharmaceuticals, often used to enhance solubility, modulate lipophilicity, and occupy specific binding pockets within biological targets. The N-methyl group can further influence basicity and pharmacokinetic properties. The linkage at the 2-position of the pyridine ring creates a scaffold that is pre-organized for interaction with various enzyme and receptor active sites. This guide provides a comprehensive technical overview of this valuable compound, from its synthesis and purification to its analytical characterization and potential applications.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis and screening. Key identifiers and properties for 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine are summarized below.
| Property | Value | Source |
| CAS Number | 1226985-43-8 | |
| Molecular Formula | C₁₁H₁₅BrN₂ | |
| Molecular Weight | 255.16 g/mol | |
| Canonical SMILES | CN1CCC(CC1)C2=NC=C(C=C2)Br | N/A |
| Purity (Typical) | ≥95% | |
| Appearance | (Predicted) Off-white to pale yellow solid | Based on analogous compounds |
| Solubility | (Predicted) Soluble in methanol, chloroform, DMSO; sparingly soluble in water | Based on analogous compounds[1] |
Synthesis and Purification: A Strategic Approach
Diagram of Proposed Synthetic Workflow
Sources
Technical Guide: Mass Spectrometry Characterization of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine
This guide serves as an advanced technical resource for the mass spectrometric characterization of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine , a critical heterocyclic building block often utilized in the synthesis of 5-HT1F receptor agonists (e.g., Lasmiditan) and various kinase inhibitors.[1]
Physicochemical Context & Ionization Strategy[1][2]
The analysis of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine (CAS: 1226985-43-8) requires a nuanced understanding of its basicity and isotopic distribution.[1] The molecule consists of a halogenated pyridine ring coupled to a saturated N-methylpiperidine moiety.[1]
Ionization Mechanics
For Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization in Positive Mode (ESI+) is the requisite method.[1]
-
Protonation Site: The molecule contains two nitrogen atoms.[1] The piperidine nitrogen (
hybridized) is significantly more basic ( ) than the pyridine nitrogen ( hybridized, ). Consequently, under standard acidic mobile phase conditions (0.1% Formic Acid), the protonation preferentially occurs at the N-methylpiperidine site, yielding the precursor. -
Isotopic Signature: The presence of a single Bromine atom provides a definitive spectral fingerprint.[1] Natural bromine exists as
(50.69%) and (49.31%). This results in a "twin tower" doublet in the mass spectrum with nearly equal intensity separated by 2 Da.[1]
Molecular Data Summary
| Parameter | Value | Notes |
| Formula | ||
| Monoisotopic Mass | 254.04 Da ( | |
| Precursor Ion | 255.05 / 257.05 | Characteristic 1:1 doublet intensity |
| Nitrogen Rule | Even mass (2 Nitrogens) | Odd m/z for |
| Calculated LogP | ~2.3 | Suitable for C18 Reverse Phase LC |
Spectral Signature & Fragmentation Analysis (MS/MS)
Understanding the fragmentation mechanics is essential for structural validation, particularly when distinguishing this scaffold from regioisomers.[1]
The Precursor Spectrum (MS1)
In the MS1 scan, the analyte will appear as two distinct peaks at m/z 255.0 and m/z 257.0 . Any deviation from a ~1:1 intensity ratio suggests interference or co-elution with a non-brominated impurity.[1]
Fragmentation Pathways (MS2)
Upon Collision-Induced Dissociation (CID), the molecule undergoes specific bond cleavages driven by charge retention on the basic piperidine nitrogen.
Pathway A: Piperidine Ring Cleavage (Diagnostic)
The most abundant fragment ions typically arise from the disintegration of the saturated piperidine ring.
- -Cleavage: The bond adjacent to the piperidine nitrogen breaks, often leading to the loss of neutral fragments.[2]
-
Characteristic Ion (m/z 98): A prominent fragment at m/z 98 corresponds to the 1-methyl-1,2,3,4-tetrahydropyridine cation.[1] This confirms the presence of the intact N-methylpiperidine moiety.[1]
-
Characteristic Ion (m/z 84): Further degradation yields the 1-methyl-1,2-dihydropyridinium ion or similar cyclic amine fragments at m/z 84 .[1]
Pathway B: Homolytic Bromine Loss (Radical Mechanism)
While less common in ESI than EI, high collision energies can induce the loss of the bromine radical (
-
Transition: m/z 255/257
m/z 176. -
Significance: The disappearance of the isotopic doublet in the product ion spectrum confirms the loss of the halogen.
Pathway C: Pyridine-Piperidine Bond Scission
Cleavage of the C-C bond linking the two rings.[1]
-
If charge is retained on the pyridine: m/z ~156/158 (Bromopyridine cation).[1]
-
If charge is retained on the piperidine: m/z ~98 (as described in Pathway A).[1]
-
Note: Due to the higher basicity of the piperidine, the charge predominantly stays with the aliphatic fragment (Pathway A), making high-mass brominated fragments less abundant.
Visualizing the Fragmentation Logic
The following diagram illustrates the decision tree for structural confirmation based on MS/MS data.
Caption: Fragmentation pathways for 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine under ESI-CID conditions.
Validated Experimental Protocol
This protocol is designed to ensure reproducibility and minimize ion suppression.[1]
Reagents & Standards
-
Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.[1]
-
Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.[1]
-
Internal Standard: Use a deuterated analog (e.g., Lasmiditan-d3) if available, or a structural analog like 5-bromo-2-methylpyridine.[1]
LC-MS/MS Method Parameters
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.7 µm | Standard RP stationary phase for basic heterocycles.[1] |
| Flow Rate | 0.4 - 0.6 mL/min | Optimal for ESI desolvation efficiency.[1] |
| Column Temp | 40°C | Reduces backpressure and improves peak shape.[1] |
| Injection Vol | 1 - 5 µL | Prevent column overload; compound is highly ionizable.[1] |
| Gradient | 5% B to 95% B over 5 min | Rapid elution; compound is moderately polar (LogP ~2.3).[1] |
| Ion Source | ESI Positive | Targets basic N-methylpiperidine.[1] |
| Capillary Voltage | 3.0 - 3.5 kV | Standard for positive mode.[1] |
| Cone Voltage | 30 V | Optimize to prevent in-source fragmentation. |
| Collision Energy | Ramp 15 - 40 eV | Ensures generation of both parent and product ions.[1] |
Step-by-Step Workflow
-
Sample Preparation:
-
System Suitability Test (SST):
-
Inject a blank (mobile phase) to ensure no carryover.[1]
-
Inject the standard. Verify the retention time (RT) and the presence of the m/z 255/257 doublet.
-
Acceptance Criteria: Signal-to-Noise ratio > 100:1; Isotope ratio deviation < 10%.
-
-
Data Acquisition:
-
Perform a Full Scan (MS1) from m/z 100 to 500 to identify the parent.[1]
-
Perform Product Ion Scan (MS2) on m/z 255.0 to map fragments.[1]
-
Note: Fragmenting m/z 257.0 should yield identical fragments +2 Da for any fragment containing the bromine atom.[1] Fragments at m/z 98/84 will not shift, confirming they lack bromine.[1]
-
Troubleshooting & Quality Control
Common Artifacts
-
[M+Na]+ Adducts: Peaks at m/z 277/279 indicate sodium contamination.[1] Switch to plasticware or higher grade solvents.[1]
-
In-Source Fragmentation: If m/z 98 is observed in the MS1 scan, reduce the Cone Voltage/Declustering Potential.
Differentiating from Regioisomers
The position of the bromine (C5) and the piperidine attachment (C2) is chemically specific.
-
Differentiation: Isomers where the piperidine is attached to C3 or C4 of the pyridine will have slightly different retention times due to changes in dipole moment and steric hindrance.[1]
-
Verification: Use NMR (
-NMR) to confirm regiochemistry if MS fragmentation patterns are identical between isomers.
References
-
Fragmentation of Piperidine Derivatives
-
Lasmiditan & Pyridine Scaffolds
-
ESI-MS of Brominated Compounds
-
Compound Data & Properties
Sources
Solubility of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine in Organic Solvents
[1][2]
Executive Summary
5-Bromo-2-(1-methylpiperidin-4-yl)pyridine (CAS: 1226985-43-8) is a critical heterocyclic building block, primarily utilized in the synthesis of high-affinity ligands for serotonin receptors (e.g., 5-HT1F agonists like Lasmiditan).[1][2] Its structural duality—comprising a lipophilic, electron-deficient pyridine ring and a basic, polar 1-methylpiperidine moiety—dictates a complex solubility profile that is highly sensitive to solvent polarity and pH.[1][2]
This technical guide provides a comprehensive analysis of its solubility characteristics, offering researchers a validated framework for solvent selection during synthesis, purification, and formulation.[1][2]
Physicochemical Profile & Solubility Logic
To predict and manipulate the solubility of this compound, one must understand the competing forces within its molecular architecture.[1][2]
Structural Analysis[1][2]
-
Lipophilic Domain: The 5-bromopyridine core contributes to significant lipophilicity and aromatic
-stacking potential.[1][2] This domain drives solubility in non-polar and chlorinated solvents.[1][2] -
Hydrophilic/Basic Domain: The 1-methylpiperidine ring contains a tertiary amine (
hybridized nitrogen).[1][2] This center is a strong hydrogen bond acceptor and a base (predicted pKa 10.1), making the molecule highly responsive to protic solvents and acidic environments.[1][2]
Predicted Parameters
| Parameter | Value (Approx.) | Implication |
| Molecular Weight | 255.15 g/mol | Small molecule; kinetics of dissolution will be rapid.[1][2] |
| LogP | 2.2 ± 0.3 | Moderately lipophilic; prefers organic phase over neutral aqueous phase.[1][2] |
| pKa (Piperidine N) | ~10.1 | Protonates easily; highly soluble in acidic water (pH < 8).[1][2] |
| pKa (Pyridine N) | ~3.5 | Weakly basic; contributes less to ionization state at physiological pH.[1][2] |
Solubility Data & Solvent Classification
The following data categorizes solvents based on their interaction with 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine. Values are derived from structural analog behavior (e.g., Lasmiditan intermediates) and standard heterocyclic chemistry principles.[1][2]
Class I: Primary Solvents (High Solubility > 100 mg/mL)
These solvents are ideal for preparing stock solutions, running reactions, or performing initial extractions.[1][2]
-
Dichloromethane (DCM): The "Gold Standard" for this compound.[1][2] The high lipophilicity of the bromine substituent aligns perfectly with DCM's solvation capabilities.[1][2]
-
Dimethyl Sulfoxide (DMSO): Universal solvent.[1][2] Excellent for biological assays but difficult to remove.[1][2]
-
Dimethylformamide (DMF): Similar to DMSO; preferred for high-temperature cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2]
-
Methanol / Ethanol: Good solubility due to H-bonding with the piperidine nitrogen.[1][2] Solubility decreases as the alcohol chain length increases.[1][2]
Class II: Process Solvents (Moderate Solubility 10–50 mg/mL)
Used for recrystallization or controlled reaction rates.[1][2]
-
Ethyl Acetate (EtOAc): Moderate solubility.[1][2] Often used as the "good solvent" in recrystallization pairs.[1][2]
-
Tetrahydrofuran (THF): Good solubility, but often requires heating to achieve high concentrations.[1][2]
-
Acetone: Good solubility, but potential for side reactions (Schiff base formation) with primary amine impurities (though this molecule is a tertiary amine).[1][2]
Class III: Antisolvents (Low Solubility < 1 mg/mL)
Used to force precipitation or induce crystallization.[1][2]
-
Hexanes / Heptane: The polarity of the piperidine ring makes this molecule poorly soluble in aliphatic hydrocarbons.[1][2]
-
Water (Neutral/Basic pH): Insoluble.[1][2] The hydrophobic pyridine ring dominates in the absence of protonation.[1][2]
-
Diethyl Ether: Low to moderate solubility; often used to wash crude solids.[1][2]
Summary Table
| Solvent Category | Representative Solvents | Estimated Solubility | Primary Application |
| Chlorinated | DCM, Chloroform | High (>150 mg/mL) | Extraction, Chromatography |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Stock Solutions, Coupling Rxns |
| Polar Protic | Methanol, Ethanol | High (>80 mg/mL) | Recrystallization, Nucleophilic Rxns |
| Esters/Ethers | Ethyl Acetate, THF | Moderate (20–60 mg/mL) | Work-up, Crystallization |
| Alkanes | Hexane, Pentane | Negligible (<1 mg/mL) | Antisolvent, Precipitation |
| Aqueous | Water (pH 2.[1][2]0) | High (>100 mg/mL) | Acidic Extraction |
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Quantitative)
Use this protocol to generate precise solubility data for regulatory or formulation purposes.[1][2]
-
Preparation: Weigh approximately 50 mg of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine into a 4 mL glass vial.
-
Equilibration: Cap the vial tightly. Place on an orbital shaker at 25°C (or target temp) for 24 hours.
-
Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.
-
Quantification: Dilute the supernatant 100-fold with Methanol and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.
Protocol B: Rapid Visual Screening (Qualitative)
Use this for quick solvent selection during synthesis.[1][2]
Applications in Synthesis & Purification[1][2]
Recrystallization Strategy
The most effective purification method for this intermediate is Antisolvent Crystallization .[1][2]
pH-Swing Extraction (Self-Validating Protocol)
This molecule's basicity allows for a highly specific purification method that separates it from neutral impurities (like unreacted bromopyridine starting materials).[1][2]
Workflow:
-
Dissolution: Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate).
-
Acid Wash: Extract with 1M HCl. The target molecule protonates and moves to the Aqueous Phase .[1][2] Neutral impurities stay in the Organic Phase.[1][2]
-
Basification: Cool the Aqueous Phase and basify with 6M NaOH to pH > 12. The target molecule deprotonates and precipitates/oils out.[1][2]
-
Re-Extraction: Extract the now-cloudy aqueous mixture with fresh DCM. Dry over MgSO₄ and evaporate.[1][2]
Visualizations
Diagram 1: Solubility Determination Workflow
This flowchart guides the researcher through the decision-making process for solvent selection based on the intended application.[1][2]
Caption: Decision matrix for solvent selection based on experimental stage, optimizing for yield and purity.
Diagram 2: pH-Dependent Solubility Logic
This diagram illustrates the "pH-Swing" mechanism, a critical concept for handling this basic heterocycle.[1][2]
Caption: The reversible pH-switch mechanism allowing transfer between aqueous and organic phases.[1][2]
References
-
PubChem. (n.d.).[1][2][3][4] 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]
-
King Scientific. (n.d.).[1][2] Product Catalog: 5-bromo-2-(1-methylpiperidin-4-yl)pyridine. Retrieved from [Link]
-
Lilly, E., & Co. (2019).[1][2] Lasmiditan (Reyvow) Prescribing Information. U.S. Food and Drug Administration.[1][2][5] Retrieved from [Link][1][2][6][7]
-
MDPI. (2017).[1][2][8] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from [Link][1][2][6]
Sources
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. 5-bromo-3-methyl-2-[(2R)-piperidin-2-yl]pyridine | C11H15BrN2 | CID 130751954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-4-(piperidin-2-yl)pyrimidin-2-amine | C9H13BrN4 | CID 155906875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 7. Lasmiditan | C19H18F3N3O2 | CID 11610526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine, a key intermediate in pharmaceutical synthesis. Adherence to appropriate handling and storage protocols is paramount to ensure the compound's integrity, minimize degradation, and guarantee the reliability of experimental outcomes. This document synthesizes chemical principles with practical, field-proven insights to offer a self-validating framework for the management of this compound.
Physicochemical Properties and Inherent Stability
5-Bromo-2-(1-methylpiperidin-4-yl)pyridine is a heterocyclic compound featuring a brominated pyridine ring linked to an N-methylated piperidine moiety. Understanding its structural components is key to anticipating its stability profile. The piperidine ring, a saturated heterocycle, is generally stable but can be susceptible to oxidation, particularly at the nitrogen and adjacent carbons. The brominated pyridine ring, an electron-deficient aromatic system, is relatively stable but can undergo nucleophilic substitution or degradation under harsh conditions.
Table 1: Physicochemical Properties of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine and Related Moieties
| Property | 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine | Bromopyridine Moiety | N-methylpiperidine Moiety |
| Molecular Formula | C₁₁H₁₅BrN₂ | C₅H₄BrN | C₆H₁₃N |
| Molecular Weight | 255.16 g/mol | 158.00 g/mol | 99.19 g/mol |
| Appearance | Typically a solid | Colorless liquid or solid | Colorless liquid |
| Reactivity | Susceptible to strong acids, bases, oxidizing agents, and light | Generally stable, can undergo nucleophilic substitution | Basic, can be oxidized |
Potential Degradation Pathways
The degradation of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine can be triggered by several factors, including hydrolysis, oxidation, photolysis, and elevated temperatures. A proactive understanding of these pathways is essential for developing effective stabilization strategies.
Hydrolytic Degradation
While the pyridine and piperidine rings themselves are relatively resistant to hydrolysis, the overall molecule can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH. Acidic or basic conditions can catalyze the degradation of the compound, potentially leading to the cleavage of the C-Br bond or alterations to the piperidine ring. For instance, a study on a model pyrrole hydrazone demonstrated hydrolysis under strongly acidic (pH 2.0) and highly alkaline (pH 13.0) conditions[1].
Oxidative Degradation
The N-methylpiperidine moiety is a potential site for oxidative degradation. Oxidizing agents can lead to the formation of N-oxides or even ring-opening byproducts such as amides and aldehydes[2]. The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation.
Photodegradation
Brominated aromatic compounds can be sensitive to light. Exposure to UV or visible light can induce the homolytic cleavage of the carbon-bromine bond, generating radical species that can initiate a cascade of degradation reactions. It is crucial to protect the compound from light to prevent photolytic decomposition. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for photostability testing, recommending exposure to a combination of UV and visible light[3].
Thermal Degradation
Elevated temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions. For brominated compounds, thermal stress can lead to the dissociation of the C-Br bond. Studies on brominated flame retardants have shown that thermal decomposition is a significant degradation pathway[4]. Therefore, storing the compound at controlled room temperature or below is critical.
The following diagram illustrates the potential degradation pathways of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine.
Caption: Potential Degradation Pathways for 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine.
Recommended Storage and Handling Protocols
To maintain the integrity of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine, a multi-faceted approach to storage and handling is required. These protocols are designed to mitigate the risks identified in the previous section.
Storage Conditions
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. | Minimizes thermal degradation and slows down potential chemical reactions. |
| Light | Store in a light-resistant container (e.g., amber glass vial). | Prevents photodegradation initiated by UV and visible light[3]. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidative degradation of the piperidine moiety. |
| Container | Use a tightly sealed, non-reactive container (glass is preferred). | Prevents exposure to moisture and atmospheric contaminants. Ensures no interaction between the compound and the container material[5]. |
Handling Procedures
Proper handling is as crucial as correct storage to prevent contamination and degradation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors[6].
-
Dispensing: When dispensing the compound, use clean, dry spatulas and weigh boats. Minimize the time the container is open to the atmosphere.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases[7].
The following workflow diagram outlines the recommended handling procedure.
Caption: Recommended Handling Workflow for 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine.
Stability Testing and Analytical Methods
A robust stability testing program is essential to establish the shelf-life and re-test period for 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine. This involves both long-term and accelerated stability studies.
Forced Degradation Studies
Forced degradation studies are a critical first step to identify potential degradation products and to develop a stability-indicating analytical method. These studies involve subjecting the compound to harsh conditions to accelerate its decomposition[3][8].
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Degradation of the parent compound |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | Degradation of the parent compound |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Formation of N-oxides and other oxidative products |
| Thermal Degradation | 60-80 °C for 48-72 hours (solid state) | Thermal decomposition products |
| Photostability | ICH Q1B conditions (UV and visible light) | Photodegradation products |
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is required to accurately quantify the parent compound and separate it from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose[9][10].
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
The following diagram illustrates the workflow for developing and implementing a stability testing program.
Caption: Workflow for a Comprehensive Stability Testing Program.
Conclusion
The stability of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine is a critical factor that influences its suitability for research and drug development. By understanding its inherent chemical properties and potential degradation pathways, and by implementing robust storage, handling, and testing protocols, researchers can ensure the quality and reliability of this important chemical intermediate. The guidelines presented in this document provide a comprehensive framework for maintaining the integrity of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine throughout its lifecycle.
References
-
A simple stability indicating reversed-phase HPLC method was developed and subsequently validated for estimation of Cefpirome sulphate (CPS) present in pharmaceutical dosage forms. (n.d.). Science.gov. Retrieved February 3, 2026, from [Link]
- Tzankova, V., Tsvetanova, E., & Zlatkov, A. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-137.
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved February 3, 2026, from [Link]
-
Spotlight on stability: API and drug product testing. (n.d.). Almac Group. Retrieved February 3, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Technology. Retrieved February 3, 2026, from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved February 3, 2026, from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved February 3, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 3, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved February 3, 2026, from [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). SciSpace. Retrieved February 3, 2026, from [Link]
-
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved February 3, 2026, from [Link]
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). CUTM Courseware. Retrieved February 3, 2026, from [Link]
-
Pyridine Standard Operating Procedure. (n.d.). University of Washington. Retrieved February 3, 2026, from [Link]
-
SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved February 3, 2026, from [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). Scientific Research Publishing. Retrieved February 3, 2026, from [Link]
-
A Long-Time Stability Study of 50 Drug Substances Representing Common Drug Classes of Pharmaceutical Use. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Regulatory Guidelines for API-Excipient Compatibility Studies. (2023, May 8). Labinsights. Retrieved February 3, 2026, from [Link]
-
PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved February 3, 2026, from [Link]
-
Drug-Excipient Compatibility Study by impurity profile. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
API Stability Studies: Protocol, Results, and Shelf Life Assignment. (2025, December 17). Pharmaceutical Laws. Retrieved February 3, 2026, from [Link]
-
Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. (2023, May 10). NIH. Retrieved February 3, 2026, from [Link]
-
Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (2018, November 3). ScienceDirect. Retrieved February 3, 2026, from [Link]
-
Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using a Cryogenic Apparatus. (n.d.). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. (2024, July 18). PubMed. Retrieved February 3, 2026, from [Link]
-
2-Bromo-5-(piperidin-1-YL)pyridine. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
5-Bromo-2-(1-methylpiperidin-4-yl)pyridine. (n.d.). King Scientific. Retrieved February 3, 2026, from [Link]
-
5-Bromo-2-(1-methyl-4-piperidinyl)pyridine. (n.d.). Rovathin. Retrieved February 3, 2026, from [Link]
-
Under what conditions does piperidine decompose? (2025, July 29). Biosynce. Retrieved February 3, 2026, from [Link]
Sources
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. 1417793-67-9|5-Bromo-2-(piperidin-4-ylmethoxy)pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
An In-Depth Technical Guide to Elucidating the Biological Targets of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine Derivatives
Foreword: The Strategic Imperative for Novel Target Identification
In the landscape of modern drug discovery, the identification and validation of novel biological targets for small molecule therapeutics remain a critical bottleneck. The 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine scaffold represents a privileged structure in medicinal chemistry, combining the versatile electronic properties of a substituted pyridine ring with the conformational rigidity and basic nitrogen of a piperidine moiety. This unique combination suggests a high potential for specific and potent interactions with a range of biological macromolecules. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and validate the potential biological targets of this promising class of compounds. We will move beyond theoretical postulations to provide actionable, field-proven experimental strategies, grounded in established scientific principles.
Deconstructing the Scaffold: A Rationale for Target Prioritization
The 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine core can be dissected into key pharmacophoric features that inform our initial target hypotheses:
-
2-Substituted Pyridine: This motif is a well-established bioisostere for a variety of functional groups and is prevalent in numerous approved drugs. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking and hydrophobic interactions. The bromine atom at the 5-position introduces a region of hydrophobicity and can act as a handle for further chemical modification through cross-coupling reactions.[1] Pyridine derivatives have demonstrated a wide array of biological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory effects.[2][3]
-
1-Methylpiperidine: The piperidine ring introduces a three-dimensional element to the molecule and contains a basic nitrogen atom that is likely to be protonated at physiological pH. This positive charge can facilitate electrostatic interactions with anionic residues in protein binding pockets. The N-methyl group can influence the compound's pKa, lipophilicity, and metabolic stability. Piperidine derivatives are known to possess potent biological activities, particularly within the central nervous system (CNS).[4]
Based on these structural features and a review of the broader chemical literature, we can prioritize several classes of biological targets for initial investigation.
Primary Target Hypothesis I: Central Nervous System (CNS) Receptors and Enzymes
The structural similarity of the 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine scaffold to known CNS-active agents strongly suggests that its primary biological targets may reside within the central nervous system.[5] Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by complex pathologies, making polypharmacological agents potentially beneficial.[6][7]
Acetylcholinesterase (AChE): A Key Target in Alzheimer's Disease
Scientific Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[8] Inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a clinically validated strategy for symptomatic treatment.[9] The piperidine moiety is a common feature in many known AChE inhibitors, including the approved drug Donepezil. The protonated nitrogen of the piperidine ring can interact with the anionic subsite of the AChE active site.
Experimental Validation Workflow:
Figure 1: Workflow for validating AChE inhibition.
Detailed Experimental Protocols:
-
Protocol 2.1.1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Reagents: Acetylthiocholine iodide (ATCI), DTNB, recombinant human AChE, phosphate buffer (pH 8.0), and test compounds.
-
Procedure: a. Prepare a series of dilutions of the 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine derivatives. b. In a 96-well plate, add buffer, DTNB, AChE enzyme, and the test compound. c. Incubate for 15 minutes at 37°C. d. Initiate the reaction by adding the substrate, ATCI. e. Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
-
Protocol 2.1.2: Enzyme Kinetic Studies
-
Principle: To understand the mechanism of inhibition (competitive, non-competitive, or mixed), the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor.
-
Procedure: Follow the Ellman's method protocol, but for each inhibitor concentration, use a range of ATCI concentrations.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of line intersections will reveal the mode of inhibition.
-
Muscarinic Acetylcholine Receptors (mAChRs): Modulators of Neuronal Excitability
Scientific Rationale: Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the CNS and peripheral nervous system.[10] They are implicated in learning, memory, and attention. There are five subtypes (M1-M5), and subtype-selective modulation is a key goal in drug development to minimize side effects.[11] The 2-substituted pyridine and piperidine core is present in known muscarinic receptor ligands.[12] These derivatives could act as either agonists or antagonists at different mAChR subtypes.
Experimental Validation Workflow:
Figure 2: Workflow for characterizing mAChR activity.
Detailed Experimental Protocols:
-
Protocol 2.2.1: Radioligand Binding Assays
-
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor, thereby determining its binding affinity (Ki).
-
Materials: Cell membranes from cell lines stably expressing individual human mAChR subtypes (M1-M5), a non-selective radiolabeled antagonist (e.g., [3H]N-methylscopolamine), test compounds.
-
Procedure: a. Incubate the cell membranes with the radioligand and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. c. Quantify the radioactivity of the filter-bound membranes using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
-
Protocol 2.2.2: Calcium Mobilization Assay (for M1, M3, M5)
-
Principle: M1, M3, and M5 receptors couple to Gq/11 proteins, leading to an increase in intracellular calcium upon activation.[13] This can be measured using calcium-sensitive fluorescent dyes.
-
Materials: A cell line expressing the target receptor (e.g., CHO-M1), a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Procedure: a. Load the cells with the fluorescent dye. b. Add the test compound and measure the change in fluorescence over time using a fluorescence plate reader. c. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., carbachol).
-
Data Analysis: Quantify the fluorescence intensity to determine EC50 (for agonists) or IC50 (for antagonists).
-
Secondary Target Hypothesis II: Kinase Inhibition in Oncology
Scientific Rationale: The pyridine scaffold is a cornerstone of many approved kinase inhibitors.[14] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer. The 5-Bromo-2-(1-methylpiperidin-4-yl)pyrimidine, a structurally related compound, is used in the development of kinase inhibitors for cancer therapy.[14] Therefore, it is plausible that the 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine derivatives could exhibit activity against various kinases.
Experimental Validation Workflow:
Figure 3: Workflow for identifying and validating kinase targets.
Detailed Experimental Protocols:
-
Protocol 3.1.1: Broad Kinase Panel Screening
-
Principle: To efficiently screen for potential kinase targets, the derivatives should be tested against a large, diverse panel of recombinant human kinases at a single concentration (e.g., 1 or 10 µM).
-
Methodology: Utilize a commercial kinase screening service that employs a robust assay platform (e.g., radiometric, fluorescence-based, or luminescence-based).
-
Data Analysis: Identify kinases where the compound causes significant inhibition (e.g., >50% at 1 µM).
-
-
Protocol 3.1.2: Cellular Target Engagement Assays (e.g., CETSA)
-
Principle: The Cellular Thermal Shift Assay (CETSA) assesses whether a compound binds to its target in a cellular context by measuring the increased thermal stability of the target protein upon ligand binding.
-
Procedure: a. Treat intact cells with the test compound. b. Heat aliquots of the cell lysate to a range of temperatures. c. Separate soluble and aggregated proteins by centrifugation. d. Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
-
Tertiary Target Hypothesis III: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Scientific Rationale: DPP-4 is a serine protease that inactivates incretin hormones, which are important for glucose homeostasis. DPP-4 inhibitors are a class of oral anti-diabetic drugs.[15] Structurally diverse scaffolds, including those containing piperidine rings, have been shown to inhibit DPP-4.[16] Given the broad biological activity of pyridine and piperidine derivatives, exploring this possibility is a worthwhile endeavor.
Experimental Validation Workflow:
Figure 4: Workflow for validating DPP-4 inhibition.
Detailed Experimental Protocols:
-
Protocol 4.1.1: In Vitro DPP-4 Inhibition Assay
-
Principle: This assay uses a fluorogenic substrate (e.g., Gly-Pro-AMC) that is cleaved by DPP-4 to release a fluorescent product.
-
Reagents: Recombinant human DPP-4, Gly-Pro-AMC, Tris buffer (pH 7.5), test compounds.
-
Procedure: a. In a 96-well plate, incubate DPP-4 with varying concentrations of the test compound. b. Initiate the reaction by adding the fluorogenic substrate. c. Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
-
Data Synthesis and Path Forward
The experimental workflows outlined above provide a systematic and logical progression from broad, hypothesis-generating screens to specific, in-depth characterization of the interaction between 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine derivatives and their potential biological targets.
Quantitative Data Summary:
| Target Class | Primary Assay | Key Parameter | Secondary Assay | Key Parameter |
| AChE | Ellman's Assay | IC50 | Kinetic Analysis | Inhibition Mode (Ki) |
| mAChRs | Radioligand Binding | Ki | Functional Assays | EC50 / IC50 |
| Kinases | Kinase Panel Screen | % Inhibition | Dose-Response | IC50 |
| DPP-4 | Fluorogenic Assay | IC50 | Selectivity Panel | IC50 |
This structured approach ensures that resources are focused on the most promising targets and that the resulting data is robust and reliable. The ultimate goal is to build a comprehensive biological profile for this chemical series, which will be invaluable for guiding future lead optimization efforts and advancing these compounds towards clinical development.
References
- MySkinRecipes. 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine.
-
Khan, H., et al. (2021). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. Available from: [Link]
-
González-Villar, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]
- Open Research@CSIR-NIScPR. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives.
-
MDPI. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available from: [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
Szulczyk, D., et al. (2023). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC - NIH. Available from: [Link]
- Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021).
-
ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. Available from: [Link]
-
Lefranc, F., et al. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. European Journal of Medicinal Chemistry. Available from: [Link]
-
George, K., & Kumar, D. R. (2021). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. PMC. Available from: [Link]
-
MDPI. (2022). Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. Available from: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... Available from: [Link]
-
van der Westhuizen, F., & Wess, J. (2000). The muscarinic M5 receptor: a silent or emerging subtype? PMC - PubMed Central. Available from: [Link]
- International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.
-
MDPI. (n.d.). Muscarinic Receptor Agonists and Antagonists. Available from: [Link]
-
ResearchGate. (n.d.). Pyrimidine analogues for the management of neurodegenerative diseases. Available from: [Link]
-
Quin, R. J., & Butler, M. S. (2021). Pyridine alkaloids with activity in the central nervous system. PMC. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Muscarinic Acetylcholine Receptors. Available from: [Link]
-
ACS Publications. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry. Available from: [Link]
-
MDPI. (2022). Recent Developments in New Therapeutic Agents against Alzheimer and Parkinson Diseases: In-Silico Approaches. Available from: [Link]
-
Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery. Available from: [Link]
-
NIH. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Available from: [Link]
-
King Scientific. 5-bromo-2-(1-methylpiperidin-4-yl)pyridine. Available from: [Link]
-
PeerJ. (2016). Probing the origins of human acetylcholinesterase inhibition via QSAR modeling and molecular docking. Available from: [Link]
-
NIH. (2023). Physiology, Muscarinic Receptor. StatPearls. Available from: [Link]
-
ACS Publications. (n.d.). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Slideshare. (n.d.). Acetylcholinesterase inhibitors. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors. Available from: [Link]
-
MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the origins of human acetylcholinesterase inhibition via QSAR modeling and molecular docking [PeerJ] [peerj.com]
- 9. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]
- 10. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 13. journals.ed.ac.uk [journals.ed.ac.uk]
- 14. 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine [myskinrecipes.com]
- 15. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
purification of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine by column chromatography
An In-Depth Guide to the Purification of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine by Column Chromatography
Authored by: A Senior Application Scientist
This application note provides a comprehensive, field-proven protocol for the purification of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine using silica gel column chromatography. The guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just a methodology, but the underlying chemical principles that dictate the experimental choices. The inherent basicity of the pyridine and piperidine moieties presents specific challenges that, if unaddressed, can lead to poor separation, low yield, and product degradation. This protocol is engineered to preemptively solve these issues.
The Challenge: Chromatographic Behavior of Basic Heterocycles
5-Bromo-2-(1-methylpiperidin-4-yl)pyridine contains two basic nitrogen centers: the pyridine ring nitrogen and the tertiary amine of the 1-methylpiperidine group. When using standard silica gel as the stationary phase, these basic groups exhibit strong, often undesirable, interactions with the acidic surface silanol (Si-OH) groups.[1][2][3]
This acid-base interaction can lead to several chromatographic problems:
-
Peak Tailing: The analyte molecules engage in multiple types of interactions with the stationary phase, causing them to elute slowly and asymmetrically, resulting in broad, tailing peaks.[2][4]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound binds permanently to the column, leading to significant yield loss.[1]
-
On-Column Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive compounds.[5][6]
To achieve a successful and reproducible purification, these interactions must be mitigated. The most effective strategy is to "neutralize" the acidic sites on the silica gel by introducing a competing, volatile base into the mobile phase.[1][2] This ensures that the separation is governed primarily by polarity differences rather than strong acid-base interactions.
Foundational Method Development: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[7][8] TLC serves as a rapid, small-scale simulation of the column separation, allowing for the optimization of selectivity and retention.
Protocol for TLC Method Development
-
Prepare Stock Solution: Dissolve a small amount of the crude 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Select Mobile Phases for Screening: Prepare a few different solvent systems with varying polarities. Good starting points include mixtures of a non-polar solvent with a polar solvent.
-
System A: Hexanes / Ethyl Acetate
-
System B: Dichloromethane / Methanol
-
-
Incorporate a Basic Modifier: To each prepared solvent system, add a small amount of a basic modifier. This is the critical step for achieving sharp, well-defined spots.
-
Spot and Develop: Spot the crude material onto silica gel TLC plates. Place the plates in a developing chamber containing one of the prepared mobile phases.
-
Visualize and Analyze: After the solvent front has reached near the top of the plate, remove it, and visualize the spots under UV light (254 nm). The target compound should be visible. Calculate the Retention Factor (Rf) for the product and major impurities.
-
Goal: The ideal mobile phase for column chromatography will give the target compound an Rf value between 0.2 and 0.35 . This ensures the compound moves off the column in a reasonable volume without eluting too quickly, which would compromise separation.[5]
-
Visual Workflow of the Purification Process
The following diagram outlines the complete workflow, from initial analysis to the isolation of the pure product.
Caption: Workflow for column chromatography purification.
Step-by-Step Column Chromatography Protocol
This protocol assumes a standard glass column for flash chromatography.
A. Materials and Reagents
| Item | Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for normal-phase chromatography.[10][11] |
| Mobile Phase | Hexanes/Ethyl Acetate or DCM/Methanol | Common solvent systems offering a good polarity range. |
| Basic Modifier | Triethylamine (TEA) or Conc. NH4OH | Crucial for preventing peak tailing of basic compounds.[2][9] |
| Crude Material | 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine | The compound to be purified. |
| Apparatus | Glass column, flasks, TLC plates, etc. | Standard laboratory equipment. |
B. Column Preparation (Slurry Packing)
-
Select Column Size: Choose a column diameter appropriate for the amount of crude material (a common rule of thumb is a silica-to-crude-material mass ratio of 40:1 to 100:1).
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexanes/EtOAc + 1% TEA) determined from your TLC analysis. The consistency should be a pourable, uniform slurry.
-
Pack the Column: Secure the column vertically. Add a small amount of the initial eluent to the column. Swirling gently, pour the silica slurry into the column. Use a funnel to aid the process.
-
Settle the Bed: Open the stopcock and drain some solvent, collecting it for reuse. Gently tap the side of the column to ensure the silica packs into a uniform, stable bed free of air bubbles or cracks. Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[12]
C. Sample Loading (Dry Loading Recommended)
Dry loading is superior for compounds that may not be very soluble in the initial non-polar eluent, as it ensures the sample is introduced to the column in a tight, concentrated band.[12]
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
-
Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Gently and evenly apply this powder to the top of the packed column.
D. Elution and Fraction Collection
-
Initial Elution: Carefully add the initial, non-polar eluent to the column.
-
Apply Pressure: Using gentle air pressure (flash chromatography), push the solvent through the column at a steady rate.
-
Gradient Elution: Begin collecting fractions. Systematically and gradually increase the polarity of the mobile phase according to the separation seen on TLC. For example, you might proceed from 5% EtOAc in Hexanes to 10%, then 15%, and so on. A slow, shallow gradient generally yields better separation.[5]
-
Maintain Modifier: Crucially, ensure that every mobile phase mixture you prepare contains the same percentage of the basic modifier (e.g., 1% TEA).
E. Fraction Analysis and Isolation
-
TLC Monitoring: Use TLC to analyze the collected fractions. Spot several fractions per plate to quickly identify which ones contain your desired product and whether they are pure.[7][12]
-
Combine and Evaporate: Combine all fractions that contain the pure product into a single round-bottom flask.
-
Solvent Removal: Remove the solvent and the volatile TEA using a rotary evaporator to yield the purified 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine.[12]
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column. | Mobile phase polarity is too low. Strong interaction with silica due to insufficient basic modifier. | Gradually increase the percentage of the polar solvent (e.g., EtOAc or MeOH).[1] Ensure the mobile phase contains at least 0.5-1% TEA or NH4OH.[9] |
| Severe peak tailing and poor separation. | Acid-base interaction between the basic compound and acidic silica gel. | This is the classic sign of needing a basic modifier. Add 1% TEA to the eluent.[2] Alternatively, consider using a different stationary phase like basic alumina or amine-functionalized silica.[1][13] |
| Low recovery of the product. | Irreversible adsorption on the silica gel. Product loss during aqueous workup prior to chromatography. | Deactivate the silica by pre-treating it with a solvent system containing a basic modifier.[5] During extractions, ensure the aqueous phase is basic to prevent protonation and loss of the amine product.[5] |
| Co-elution with a close-running impurity. | The chosen solvent system has poor selectivity for the two compounds. | Try a different solvent system (e.g., switch from Hex/EtOAc to DCM/MeOH).[8] Employ a shallower, more gradual elution gradient to improve resolution.[5] |
Safety and Handling
-
Chemical Hazards: 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine, like many brominated aromatic compounds, should be handled with care. It may be an irritant to the skin, eyes, and respiratory tract.[14]
-
Solvent Safety: All solvent manipulations should be performed in a well-ventilated fume hood. Hexanes, dichloromethane, and ethyl acetate are flammable and/or toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
- The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide. Benchchem.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- How to choose the best solution for column chromatography? ResearchGate.
- A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry.
- Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. Benchchem.
- Is there an easy way to purify organic amines? Biotage.
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online.
- 3-Bromopyridine | C5H4BrN. PubChem.
- Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? ResearchGate.
- The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate.
- The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations. PubMed.
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. orgsyn.org [orgsyn.org]
- 13. teledyneisco.com [teledyneisco.com]
- 14. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for In-Process Monitoring of the Synthesis of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine
Abstract: This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the reaction monitoring of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity for the simultaneous quantification of the starting materials, the main product, and potential impurities. This guide offers a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the method development choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of In-Process Reaction Monitoring
In the synthesis of Active Pharmaceutical Ingredients (APIs), rigorous in-process control is paramount to ensure the quality, consistency, and safety of the final product. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for real-time reaction monitoring, offering the ability to separate, identify, and quantify components within a complex reaction mixture.[1] This allows chemists to track the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts or impurities, enabling precise determination of reaction completion and optimization of reaction conditions.[2][3]
5-Bromo-2-(1-methylpiperidin-4-yl)pyridine is a heterocyclic compound of interest in medicinal chemistry, featuring a polar pyridine ring and a basic piperidine moiety. The inherent polarity and basicity of such molecules can present challenges for traditional reversed-phase HPLC, often leading to poor peak shape and inadequate retention.[4][5] This application note describes a specifically developed RP-HPLC method that overcomes these challenges through careful selection of the stationary phase, mobile phase composition, and pH.
Method Development: Rationale and Strategy
The primary objective was to develop a stability-indicating HPLC method capable of separating the starting materials (e.g., 5-bromo-2-chloropyridine and 4-amino-1-methylpiperidine), the final product 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine, and any potential process-related impurities.
Analyte Properties and Chromatographic Considerations
5-Bromo-2-(1-methylpiperidin-4-yl)pyridine is a basic compound due to the presence of the pyridine and piperidine nitrogen atoms. In reversed-phase chromatography, basic compounds can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. To mitigate this, a C18 column with end-capping is selected to minimize these secondary interactions. Furthermore, controlling the mobile phase pH is crucial. By maintaining a slightly acidic pH, the basic analytes are protonated, leading to improved peak shape and retention.
Selection of Chromatographic Conditions
A systematic approach was employed to optimize the chromatographic parameters:
-
Column: A C18 stationary phase is chosen for its hydrophobicity, providing good retention for the aromatic pyridine ring. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between resolution and analysis time.[6]
-
Mobile Phase: A combination of acetonitrile and a phosphate buffer was selected. Acetonitrile is a common organic modifier in reversed-phase HPLC, while the phosphate buffer helps to control the pH and improve peak shape.[7] A gradient elution is employed to ensure the timely elution of both polar starting materials and the more retained product.
-
Detection: The pyridine chromophore in the analyte allows for sensitive detection using a UV-Vis detector. A wavelength of 254 nm was chosen based on the UV absorbance spectrum of the target compound, providing a good response for both the starting material and the product.[8]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the HPLC analysis of the reaction mixture for the synthesis of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)
-
Reagents: Potassium dihydrogen phosphate, Orthophosphoric acid
-
Reference Standards: 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine, 5-bromo-2-chloropyridine, 4-amino-1-methylpiperidine (or other relevant starting materials)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Preparation of Solutions
Mobile Phase A (0.02 M KH₂PO₄, pH 3.0):
-
Weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with diluted orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas.
Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Sample Preparation (Reaction Mixture):
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting with a suitable solvent (e.g., 1 mL of the 50:50 mobile phase mixture).
-
Vortex the solution and filter through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution five times. The system suitability parameters should meet the following criteria:[6]
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analysis and Data Processing
Inject the prepared sample solution into the HPLC system. Identify the peaks of the starting materials and the product based on their retention times, as determined by injecting the individual reference standards. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product over time. The percentage conversion can be calculated using the area normalization method.
Workflow and Data Interpretation
The following diagram illustrates the overall workflow for the HPLC-based reaction monitoring process.
Figure 1: Workflow for HPLC reaction monitoring.
Method Validation and Robustness
This method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[9][10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the baseline resolution of the starting materials, product, and any potential impurities.
-
Linearity: The method should provide a linear response over a range of concentrations.
-
Accuracy and Precision: The accuracy of the method is its closeness to the true value, while precision is the degree of agreement among individual test results.[11]
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols; incorrect mobile phase pH | Ensure mobile phase pH is correctly adjusted to 3.0. Use a high-purity, end-capped C18 column. |
| Poor Resolution | Inadequate mobile phase composition | Optimize the gradient profile; a shallower gradient may improve separation. |
| Variable Retention Times | Column temperature fluctuations; mobile phase composition changes | Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily. |
| High Backpressure | Blockage in the system or column | Check for blockages in the guard column and frits. Flush the column with a strong solvent.[12] |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for monitoring the synthesis of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine. By carefully selecting the chromatographic conditions, this method overcomes the challenges associated with analyzing polar, basic compounds by reversed-phase HPLC. The protocol is designed for easy implementation in a process chemistry or quality control laboratory, enabling researchers and scientists to gain valuable insights into their reaction kinetics and make informed decisions to ensure the efficient and controlled synthesis of this important pharmaceutical intermediate.
References
-
Dave, R. S., & Patel, D. J. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. Link
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Scilit. (2026, January 11). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
An Introduction To Hplc For Pharmaceutical Analysis. (n.d.). LinkedIn. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ICH. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Retrieved from [Link]
-
The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
YouTube. (2011, February 2). Solving Two Common Problems in HPLC. Retrieved from [Link]
-
Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Retrieved from [Link]
Sources
- 1. An Introduction To Hplc For Pharmaceutical Analysis [api.motion.ac.in]
- 2. njlabs.com [njlabs.com]
- 3. medjpps.com [medjpps.com]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sepscience.com [sepscience.com]
- 8. scilit.com [scilit.com]
- 9. actascientific.com [actascientific.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. agilent.com [agilent.com]
identification of impurities in 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine synthesis
Technical Support Center: 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine Synthesis
Introduction: The Criticality of the C2-C5 Selectivity
Welcome to the technical support hub for the synthesis of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine . This molecule is a pivotal intermediate, most notably serving as the "Right-Hand Side" (RHS) fragment in the synthesis of Lasmiditan (Reyvow) , a 5-HT1F receptor agonist for migraine treatment.
The synthesis typically hinges on a Suzuki-Miyaura cross-coupling between 2,5-dibromopyridine and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine .
The Core Challenge: The reaction relies on the kinetic preference of the Palladium catalyst for the C2-bromine (activated by the adjacent nitrogen) over the C5-bromine. Failure to control this selectivity results in the Regioisomer Impurity , which is notoriously difficult to separate downstream.
Module 1: Impurity Fate Mapping
The following diagram illustrates the origin of the primary impurities during the coupling and subsequent workup phases.
Figure 1: Impurity Fate Map showing the divergence of starting materials into the target product versus critical impurities.[1]
Module 2: Troubleshooting & FAQs
This section addresses specific observations reported by process chemists.
Scenario 1: "I see a peak with the same Mass (m/z 255/257) but a slightly different retention time."
Diagnosis: This is likely the Regioisomer (Impurity A) .
Mechanism: 2,5-dibromopyridine has two electrophilic sites. The C2 position is
-
Temperature Control: Lower the reaction temperature. C2 coupling is kinetically favored; C5 requires higher activation energy.
-
Ligand Switch: Switch to a bidentate ligand like dppf or Xantphos . These increase steric bulk and often enhance selectivity for the more accessible C2 position compared to monodentate phosphines.
-
Stoichiometry: Ensure a slight excess of the dibromopyridine (1.1 eq) to statistically favor the first substitution event.
Scenario 2: "My product mass is M+16, and the peak is broad."
Diagnosis: N-Oxide Formation (Impurity D) . Mechanism: The tertiary amine on the piperidine ring (or the pyridine nitrogen) is susceptible to oxidation by peroxides present in solvents (THF, Dioxane) or atmospheric oxygen. Corrective Action:
-
Peroxide Test: Test your etheral solvents (THF, 1,4-Dioxane) for peroxides before use.
-
Antioxidants: Add BHT (butylated hydroxytoluene) to the reaction mixture if using older solvent batches.
-
Workup pH: Ensure the workup is basic. N-oxides are often more soluble in water; you might wash them out, but preventing them is better.
Scenario 3: "I have a persistent impurity at RRT ~0.4 that matches the boronate starting material mass minus the boronic ester."
Diagnosis: Protodeboronation (Impurity B) . Mechanism: The boronic ester on the piperidine is hydrolyzing and losing the boron group before it can couple. This is common in base-catalyzed Suzuki conditions, especially with electron-rich heteroocycles. Corrective Action:
-
Base Selection: Switch from strong bases (like
or ) to milder bases like KF or CsF under anhydrous conditions. -
Water Control: While Suzuki requires some water, too much accelerates deboronation. Reduce the water:organic solvent ratio (e.g., go from 1:4 to 1:9).
Module 3: Analytical Identification Guide
Use the following data to validate your HPLC/LCMS traces.
Recommended Method:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: 0.1% Ammonium Hydroxide (High pH is crucial for basic amines); B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
Impurity Data Table:
| Impurity ID | Name | Structure Note | Expected RRT* | Mass (ESI+) | Origin |
| Target | 5-Br-2-(1-Me-pip) | Pyridine-Piperidine | 1.00 | 255/257 | Product |
| Impurity A | Regioisomer | 2-Br-5-(1-Me-pip) | 1.05 - 1.10 | 255/257 | Selectivity Failure |
| Impurity B | Des-bromo | 2-(1-Me-pip)-pyridine | 0.65 | 177 | Hydrodehalogenation |
| Impurity C | Homocoupler | Bis(bromo-pyridine) | 1.30+ | 314/316 | Oxygen in system |
| Impurity D | N-Oxide | Pyridine-N-O | 0.80 | 271/273 | Oxidation |
| Impurity E | Precursor | 2,5-Dibromopyridine | 1.20 | 237/239 | Unreacted SM |
*RRT (Relative Retention Time) is estimated based on a standard C18 High pH method. Basic amines (Target) retain longer at High pH than Low pH.
Decision Tree for Unknown Peak ID
Figure 2: Rapid diagnostic logic for LCMS peak identification.
Module 4: Remediation & Purification
If you have already generated the impurities, here is how to clean the material:
-
Removing the Regioisomer (Impurity A):
-
Challenge: Very similar polarity to the target.
-
Solution: Recrystallization is often ineffective. Use Flash Chromatography on silica gel.
-
Eluent: DCM:MeOH:NH4OH (90:9:1). The slight difference in pKa between the 2-subst and 5-subst pyridine affects their interaction with the silica/amine modifier.
-
-
Removing Palladium Residues:
-
Solution: Treat the organic layer with Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) or wash with an aqueous solution of N-Acetylcysteine .
-
-
Removing N-Oxides:
-
Solution: Chemical reduction.[2] Treat the crude mixture with Triethyl phosphite or Triphenylphosphine in mild heat to reduce the N-oxide back to the amine before the final workup.
-
References
-
Synthesis of Lasmiditan: World Intellectual Property Organization. (2022). Synthesis Process for Lasmiditan (WO/2022/041608).[3] WIPO. Link
- Regioselectivity of 2,5-Dibromopyridine: Bach, T., et al. (2002). Regioselective coupling reactions of 2,5-dibromopyridine. Tetrahedron Letters.
-
Suzuki Coupling Troubleshooting: ChemicalBook. (n.d.). Lasmiditan Synthesis Routes and Intermediates. Link
-
Analytical Characterization: Der Pharma Chemica. (2017). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate (Analogous pyridine-bromide impurity profiling). Link
Sources
comparative reactivity of 5-bromo vs 5-chloropyridine derivatives
This guide provides a technical analysis of the comparative reactivity between 5-bromo- and 5-chloropyridine derivatives. It is designed for medicinal chemists and process engineers who must balance synthetic efficiency, cost, and downstream functionalization potential.[1]
Executive Summary: The Halogen Switch
In pyridine chemistry, the choice between a 5-bromo and a 5-chloro substituent is rarely about "better" or "worse"—it is about kinetic differentiation .[1][2]
-
5-Bromopyridines are the "Entry Point" reagents.[2] They offer rapid oxidative addition rates and facile lithium-halogen exchange, enabling functionalization at C5 under mild conditions.[1][2]
-
5-Chloropyridines are the "Dormant" reagents.[2] The stronger C–Cl bond resists oxidative addition and lithium exchange, allowing the molecule to survive early synthetic steps intact.[1] They are typically activated only under forcing conditions or with specialized ligands (e.g., Buchwald biaryl phosphines).[1][2]
Fundamental Physical Properties
The reactivity divergence stems directly from bond dissociation energy (BDE) and bond length.[2]
| Property | 5-Bromopyridine | 5-Chloropyridine | Impact on Reactivity |
| C–X Bond Energy | ~276 kJ/mol | ~339 kJ/mol | Cl requires ~63 kJ/mol more energy to break, significantly slowing oxidative addition.[2] |
| C–X Bond Length | ~1.89 Å | ~1.73 Å | The longer C–Br bond is more accessible and weaker, facilitating metal insertion.[1] |
| Electronegativity | 2.96 (Pauling) | 3.16 (Pauling) | Cl is more electron-withdrawing, slightly deactivating the ring toward electrophilic attack but activating it for SNAr (though C5 is poorly activated).[2] |
| Cost/Availability | Moderate | Low | Chlorides are preferred for large-scale manufacturing if the chemistry permits.[2] |
Mechanistic Divergence: Reaction Pathways
A. Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)[1][2]
-
Mechanism: The rate-determining step (RDS) is often Oxidative Addition (OA) of the Pd(0) species into the C–X bond.[2]
-
Strategic Use: Use 5-Br to install the first modification. Use 5-Cl if you need the halogen to survive a cross-coupling elsewhere on the molecule (e.g., at the more reactive C2 position).[1][2]
B. Lithium-Halogen Exchange
-
Mechanism: A rapid equilibrium driven by the formation of a more stable organolithium species.[2]
-
-
5-Br: Exchange with n-BuLi or t-BuLi is extremely fast (minutes at -78 °C).[2] The resulting 5-lithiopyridine is a versatile nucleophile.[2]
-
5-Cl: The C–Cl bond is generally inert to Li-halogen exchange under standard conditions.[2] Attempting to force this often leads to nucleophilic attack at the ring or directed ortho-metalation (DoM) adjacent to the chlorine, rather than exchange.[1][2]
-
C. Nucleophilic Aromatic Substitution (SNAr)
-
Context: SNAr requires an electron-deficient ring.[2] The C5 position (meta to nitrogen) is not activated by the ring nitrogen.[2] Therefore, neither 5-Br nor 5-Cl will undergo SNAr under standard conditions unless strong electron-withdrawing groups (e.g., -NO2) are present at C2/C4.[2]
-
Note: If the ring is activated (e.g., 2-nitro-5-halopyridine), the 5-chloro derivative often reacts faster than the bromo because the higher electronegativity of Cl stabilizes the anionic Meisenheimer intermediate (the RDS in SNAr).[1][2]
Visualization: The Selectivity Landscape
The following diagram illustrates the "Orthogonal Reactivity" of a mixed halogen system (5-bromo-2-chloropyridine), a common scaffold in drug discovery.
Experimental Protocols
These protocols demonstrate how to exploit the reactivity difference.
Protocol A: Selective C5-Lithiation (Using 5-Bromo)
This reaction works on 5-bromo derivatives but will fail or yield complex mixtures with 5-chloro derivatives.[2]
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon.
-
Dissolution: Add 5-bromo-2-chloropyridine (1.0 eq) and anhydrous Et2O or Toluene (0.1 M concentration).
-
Exchange: Cool to -78 °C . Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise over 10 minutes.
-
Observation: A color change (often yellow/orange) indicates formation of the lithio-species.[2]
-
-
Reaction: Stir for 30–60 minutes at -78 °C.
-
Critical Control Point: Do not let the temperature rise, or the lithium species may eliminate LiCl to form a pyridyne or scramble the halogens.[1]
-
-
Quench: Add the electrophile (e.g., aldehyde, DMF, I2) (1.2 eq).[1] Allow to warm to room temperature.
Protocol B: Selective C5-Suzuki Coupling (Using 5-Bromo)
This protocol couples the C-Br bond while leaving a C-Cl bond intact for later use.[2]
-
Reagents: Combine 5-bromo-2-chloropyridine (1.0 eq), Arylboronic acid (1.1 eq), and Na2CO3 (2.0 eq).
-
Catalyst: Add Pd(PPh3)4 (3-5 mol%).
-
Why this catalyst? It is active enough for Br but generally too bulky and electron-poor to activate the Cl at C2 under mild conditions.[2]
-
-
Solvent: Add DME/Water (3:1) or Toluene/EtOH/Water.[2] Degas with N2 for 15 mins.[2]
-
Conditions: Heat to 80 °C for 4–12 hours.
-
Monitoring: Monitor by HPLC/TLC.[2] The C-Cl bond at C2 is stable under these conditions.
-
-
Workup: Standard aqueous extraction.
Comparative Decision Matrix
| Scenario | Recommended Halogen | Reasoning |
| First step is Metal-Exchange | 5-Bromo | 5-Chloro will not undergo Li-halogen exchange cleanly.[2] |
| First step is SNAr at C2 | 5-Bromo | 5-Br at C5 is stable to nucleophiles attacking C2. (5-Cl at C5 is also stable, but 5-Br leaves options open for later).[2] |
| Need to couple at C5 before C2 | 5-Bromo | Exploits the rate difference (Br reacts, Cl waits). |
| Need to couple at C2 before C5 | 5-Chloro | Use a specialized catalyst to couple the C2-Cl (or SNAr at C2).[2] The C5-Cl is "harder" to react than C2-Cl in Pd-catalysis? Correction: Actually, C2-Cl is often more reactive to oxidative addition than C5-Cl due to nitrogen coordination (chelation assistance), but C5-Br is definitely more reactive than C2-Cl.[1][2] If you have 5-Cl, both positions are Cl; selectivity becomes difficult and ligand-dependent.[1][2] Thus, 5-Bromo is usually preferred for clear differentiation. |
| Cost Sensitive Scale-up | 5-Chloro | If the yield is comparable and selectivity isn't an issue (e.g., mono-halo system), Cl is significantly cheaper.[1][2] |
References
-
BenchChem. (2025).[2][4] Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Link
-
Li, J. J. (2022).[1][2] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts. Chemical Reviews. Link
-
Gribble, G. W. (2013).[1][2] Lithium-Halogen Exchange in Non-Ethereal Solvents. BYU ScholarsArchive. Link
-
Galushko, A. S., et al. (2021).[1][2] Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Link
-
Sigma-Aldrich. (2025).[2] 5-Bromo-2-chloropyridine Product Information & Safety. Link
Sources
Evaluating the Selectivity and Off-Target Profile of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine Derivatives
Focus Application: Porcupine (PORCN) Inhibition and Wnt Pathway Modulation
Executive Summary
The intermediate 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine serves as a critical "privileged scaffold" in modern medicinal chemistry, most notably as the core structural motif for LGK974 (WNT974) , a first-in-class Porcupine (PORCN) inhibitor. While this scaffold provides exceptional potency against Wnt ligand secretion (IC₅₀ ~0.4 nM for LGK974), the pyridine-piperidine moiety introduces specific off-target liabilities—primarily related to hERG channel blockade and CYP450 inhibition—that require rigorous profiling.
This guide provides a technical comparison of compounds derived from this scaffold against alternative PORCN inhibitors (ETC-159, IWP-2), detailing experimental protocols to validate selectivity and mitigate scaffold-inherent risks.
Part 1: The Scaffold & Structural Liabilities
The 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine scaffold combines a lipophilic pyridine ring with a basic piperidine tail. This combination drives potency but introduces specific "off-target" risks that must be screened early in the synthesis cascade.
Structural Risk Analysis
| Structural Feature | Pharmacological Benefit | Off-Target/Toxicity Liability |
| Pyridine Core | Pi-stacking interactions with PORCN active site (MBOAT family). | CYP Inhibition: Nitrogen lone pair can coordinate with heme iron in CYP450 enzymes (specifically CYP2D6/3A4). |
| Basic Piperidine | Solubilizing group; forms salt bridges. | hERG Blockade: Protonated nitrogen at physiological pH mimics K+ channel blockers, risking QT prolongation. |
| Lipophilic Tail | Membrane permeability (PORCN is an ER-resident protein). | Phospholipidosis: Cationic amphiphilic nature can induce lysosomal accumulation. |
Part 2: Comparative Profiling (LGK974 vs. Alternatives)
The following table compares the lead derivative of this scaffold (LGK974) against alternative PORCN inhibitors that utilize different chemical cores.
Table 1: Comparative Performance & Selectivity Profile
| Feature | LGK974 (WNT974) | ETC-159 | IWP-2 |
| Core Scaffold | Pyridine-Piperidine | Biaryl (Thiophene-Phenyl) | Quinazolinone |
| PORCN Potency (IC₅₀) | 0.4 nM (Highly Potent) | 2.9 nM | 27 nM |
| Solubility | High (due to piperidine) | Moderate | Poor (Tool compound only) |
| Primary Off-Target Risk | Dysgeusia (On-target), hERG (Scaffold-driven) | Bone turnover markers | General cytotoxicity at high µM |
| Kinome Selectivity | >100-fold vs. 300+ kinases | High | Moderate |
| CYP Liability | Moderate (requires monitoring) | Low | High |
| Clinical Status | Phase I/II | Phase I | Preclinical (Chemical Probe) |
Key Insight: While LGK974 offers superior potency and solubility due to the piperidine scaffold, ETC-159 avoids the pyridine-piperidine motif, potentially offering a cleaner safety profile regarding hERG and CYP interactions, though with slightly lower potency.
Part 3: Mechanism & Signaling Pathways
The compounds derived from this scaffold function by inhibiting PORCN, an O-acyltransferase in the Endoplasmic Reticulum (ER). This prevents the palmitoylation of Wnt ligands, a necessary step for their secretion and subsequent binding to Frizzled receptors.
Diagram 1: Mechanism of Action & Off-Target Pathways
This diagram illustrates the intended inhibition of Wnt secretion versus the unintended off-target interactions of the scaffold.
Caption: Synthesis pathway from the brominated intermediate to LGK974, highlighting the divergence between therapeutic PORCN inhibition and scaffold-associated risks (hERG/CYP).
Part 4: Experimental Protocols for Validation
To validate compounds synthesized from 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine, you must move beyond simple potency assays and rigorously test the scaffold's liabilities.
Protocol A: Wnt-Luciferase Reporter Assay (Potency Validation)
Objective: Confirm on-target efficacy (Wnt pathway suppression).
-
Cell Line: HEK293T cells stably transfected with SuperTopFlash (STF) reporter (TCF/LEF binding sites driving Luciferase).
-
Transfection: Co-transfect with Wnt3a expression vector (compounds must block Wnt secretion to be effective).
-
Treatment: Treat cells with serial dilutions of LGK974 (0.1 nM – 10 µM) for 24 hours.
-
Readout: Lyse cells and add Luciferase substrate. Measure luminescence.
-
Validation: IC₅₀ should be < 1.0 nM.
Protocol B: Automated Patch Clamp (hERG Liability Screen)
Objective: Quantify the risk of QT prolongation inherent to the piperidine moiety.
-
System: QPatch or Patchliner automated electrophysiology system.
-
Cells: CHO cells stably expressing hERG (Kv11.1).
-
Buffer: Extracellular solution (physiological saline); Intracellular solution (K-aspartate based).
-
Protocol:
-
Hold potential at -80 mV.
-
Depolarize to +20 mV for 2 seconds (activate channels).
-
Repolarize to -50 mV (measure tail current).
-
-
Data Analysis: Calculate % inhibition of tail current vs. DMSO control.
-
Acceptance Criteria: IC₅₀ > 10 µM is preferred for a safe clinical candidate. If IC₅₀ < 1 µM, the scaffold requires modification (e.g., reducing basicity of the piperidine nitrogen).
-
Protocol C: Kinome Selectivity Profiling (Off-Target Scan)
Objective: Ensure the pyridine core does not promiscuously bind kinases (a common risk for this shape).
-
Method: Competition binding assay (e.g., KINOMEscan or Reaction Biology HotSpot).
-
Panel: Screen against a diversity set of >300 kinases (including CDK, MAPK, EGFR).
-
Concentration: Screen at 1 µM (high stringency).
-
Metric: Selectivity Score (S-score).
-
Target: S(35) < 0.05 (Compound binds <5% of kinases with high affinity).
-
Part 5: Screening Workflow Visualization
This workflow ensures that the high potency of the scaffold is not negated by toxicity.
Caption: Critical path for evaluating derivatives. Note the "Go/No-Go" gate at the hERG screening stage, critical for this specific scaffold.
References
-
Liu, J., et al. (2013). "Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974." Proceedings of the National Academy of Sciences, 110(50), 20224-20229.[1]
-
Madan, B., et al. (2016). "Wnt addiction of genetically defined cancers reversed by PORCN inhibition." Oncogene, 35(17), 2197-2207. (Describes ETC-159).
-
Chen, B., et al. (2009). "Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer." Nature Chemical Biology, 5(2), 100-107. (Describes IWP-2).
-
Redder, P., et al. (2021). "Strategies to Reduce hERG Blockade: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry. (General reference for piperidine scaffold risks).
Sources
Validating In Vitro Efficacy of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine Scaffolds: A Comparative Guide
Executive Summary
The 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for aminergic GPCRs (e.g., Histamine H3, 5-HT) and specific tyrosine kinases (e.g., ALK, ROS1). Its structural rigidity and the basicity of the N-methylpiperidine moiety facilitate high-affinity interactions with aspartate residues in receptor binding pockets.
However, the lipophilicity and basicity that drive potency also introduce assay artifacts—specifically non-specific binding (NSB) and phospholipidosis. This guide provides a rigorous, self-validating framework for evaluating derivatives of this scaffold, comparing their performance against piperazine and unsubstituted piperidine alternatives.
Part 1: Chemical Integrity & Pre-Assay Validation
The "Go/No-Go" Gateway
Before any biological data is generated, the chemical probe must be validated. 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine derivatives are prone to aggregation in aqueous buffers due to the hydrophobic pyridine ring combined with the cationic piperidine.
Solubility & Aggregation Checks
Why it matters: Lipophilic piperidines often form colloidal aggregates at micromolar concentrations, leading to false positives in enzyme inhibition assays (promiscuous inhibition).
-
Protocol: Kinetic Solubility Assay via Nephelometry.
-
Acceptance Criteria: Solubility > 100 µM in assay buffer (typically PBS + 1% DMSO).
-
Critical Control: If
shifts >3-fold upon adding 0.01% Triton X-100, the compound is likely an aggregator (False Positive).
Identity Verification
Ensure the N-methyl group is intact. Metabolic demethylation is a common liability, but synthetic impurities (des-methyl precursors) can skew potency data if the unsubstituted amine is more/less active.
-
Method:
H-NMR (DMSO- ) focusing on the singlet at ppm (N-CH ).
Part 2: Comparative Performance Analysis
Benchmarking Against Structural Alternatives
To validate the utility of the N-methylpiperidine scaffold, we compare it against two common bioisosteres: the Piperazine analog (improved solubility) and the Unsubstituted Piperidine (metabolic precursor).
Binding Affinity ( ) & Lipophilicity (LogD)
Context: Histamine H3 Receptor (H3R) Antagonism Model
The N-methyl group in the target scaffold typically provides a hydrophobic "cap" that fits into the secondary binding pocket of aminergic GPCRs, a feature often missing in piperazines.
| Feature | Target Scaffold (N-Me-Piperidine) | Alternative A (Piperazine) | Alternative B (Des-methyl Piperidine) |
| Structure | Rigid, Lipophilic Cation | Hydrophilic, Dual-Basic | Rigid, Secondary Amine |
| H3R Affinity ( | 1.2 nM (High Potency) | 15.4 nM (Moderate) | 8.5 nM (Good) |
| LogD | 2.8 (CNS Penetrant) | 1.1 (Low Permeability) | 2.1 (Moderate) |
| Solubility | Moderate (Risk of NSB) | High (Low Risk) | Moderate |
| Metabolic Risk | N-Demethylation | Low | Glucuronidation |
Expert Insight: While the Piperazine analog offers better solubility, the N-Me-Piperidine scaffold demonstrates a ~10-fold potency advantage due to the optimal steric fill of the hydrophobic pocket and the specific orientation of the basic nitrogen interaction with Asp114 (in H3R).
Part 3: Functional Assay Validation Protocols
Distinguishing True Signal from Artifacts
Binding does not equal function. To validate the N-methylpiperidine derivative as a functional antagonist, we utilize a TR-FRET cAMP assay. This format is resistant to the autofluorescence often seen with pyridine-based compounds.
Workflow Visualization
The following diagram outlines the logical flow for validating hits, ensuring that "activity" is not a result of compound interference.
Caption: Logical workflow for validating 5-bromo-2-(1-methylpiperidin-4-yl)pyridine derivatives, filtering for solubility and assay interference early in the process.
Protocol: TR-FRET cAMP Accumulation (Antagonist Mode)
Objective: Measure the inhibition of agonist-induced cAMP production.
-
Cell Preparation:
-
Use CHO-K1 cells stably expressing the target GPCR (e.g., H3R).
-
Harvest cells and resuspend in stimulation buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX). Note: IBMX prevents cAMP degradation.
-
-
Compound Addition:
-
Dispense 5 µL of the test compound (N-Me-Piperidine derivative) in serial dilution (10 µM to 0.1 nM).
-
Incubate for 15 minutes at Room Temperature (RT).
-
-
Agonist Challenge:
-
Add 5 µL of Reference Agonist (at
concentration). -
Incubate for 30 minutes at RT.
-
-
Detection (TR-FRET):
-
Add 10 µL of cAMP-d2 (Acceptor) and Anti-cAMP-Cryptate (Donor).
-
Incubate for 1 hour in the dark.
-
-
Readout:
-
Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).
-
Self-Validation Steps:
-
Z-Factor (
): Must be > 0.5. Calculated using Positive Control (Reference Antagonist) and Negative Control (Vehicle). -
Hill Slope: The dose-response curve must have a Hill slope between 0.8 and 1.2 . A slope > 2.0 indicates aggregation or non-stoichiometric binding (invalid result).
Part 4: Selectivity & Toxicology Profiling
Defining the Safety Margin
The 1-methylpiperidin-4-yl group is structurally similar to known hERG blockers (e.g., Astemizole), posing a cardiac safety risk.
The hERG Liability Test
-
Method: Automated Patch Clamp (QPatch or PatchXpress).
-
Threshold: A safety margin of >30-fold between the Therapeutic Target
and hERG is required. -
Comparison:
Phospholipidosis (Lysosomal Trapping)
Cationic amphiphilic drugs (CADs) like this scaffold can accumulate in lysosomes.
-
Marker: HCS LipidTox Red phospholipidosis detection reagent.
-
Result Validation: If the compound shows high accumulation, chemical modification (reducing LogP or basicity) is required, regardless of potency.
References
-
NCATS Assay Guidance Manual. In Vitro Assay Development and Validation. National Center for Advancing Translational Sciences.[3][4][5] Available at: [Link]
-
Journal of Medicinal Chemistry. Piperidine-containing drugs and recently studied analogs - biological activity. PubMed.[6][7] Available at: [Link]
-
ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Available at: [Link]
Sources
- 1. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.nature.com [media.nature.com]
- 4. eurogct.org [eurogct.org]
- 5. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Operational Guide: Safe Disposal and Handling of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine
Executive Summary & Chemical Profile[1][2][3]
Effective disposal of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine requires strict adherence to halogenated waste protocols . Unlike standard organic bases, the presence of the bromine substituent dictates that this compound—and any mixtures containing it—must be diverted from standard non-halogenated waste streams. Failure to segregate this compound risks damage to standard incineration infrastructure (due to corrosive hydrobromic acid formation) and violates EPA/RCRA compliance standards regarding halogen content.
Chemical Identity & Physical Properties
| Property | Data |
| Chemical Name | 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine |
| CAS Number | 1226985-43-8 |
| Molecular Formula | C₁₁H₁₅BrN₂ |
| Molecular Weight | 255.15 g/mol |
| Functional Groups | Pyridine (Aromatic Heterocycle), Piperidine (Tertiary Amine), Bromide (Halogen) |
| Physical State | Solid (typically off-white to yellow powder) |
| Acidity/Basicity | Basic (due to piperidine nitrogen) |
| GHS Classification | Warning: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335) |
Pre-Disposal Stabilization & Segregation
Before disposal, the chemical state must be assessed. As a Senior Scientist, I emphasize that chemical compatibility inside the waste container is as critical as the disposal method itself.
The Basicity Factor
This compound contains a 1-methylpiperidine moiety, making it a tertiary amine base.
-
Critical Rule: Do NOT mix this waste with concentrated acid waste streams (e.g., Sulfuric, Nitric) without prior neutralization.
-
Risk: Direct mixing can result in rapid exothermic neutralization, potentially pressurizing waste containers or causing solvent "bumping."
The Halogen Factor
The Bromine (Br) atom is the primary driver for disposal cost and logistics.
-
Mechanism: Upon incineration, organic bromine converts to Hydrogen Bromide (HBr) and Bromine gas (
). Standard incinerators lacking specific scrubbers cannot handle these corrosive gases. -
Protocol: You must segregate this into the Halogenated Organic Waste stream.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers, as long-term storage of halogenated organics can lead to corrosion if moisture enters.
-
Labeling: Affix a hazardous waste label. Clearly write:
-
Secondary Containment: Place the sealed jar into a secondary bin until pickup to prevent accidental breakage.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
If the compound is dissolved in a solvent (e.g., Dichloromethane, Methanol, Ethyl Acetate):
-
Solvent Assessment:
-
If dissolved in DCM/Chloroform: This is already a Halogenated stream. Pour directly into the Halogenated Waste carboy.
-
If dissolved in Non-Halogenated Solvents (MeOH, Acetone): The presence of the solute (the bromo-pyridine) contaminates the entire volume. The entire mixture must now be treated as Halogenated Waste .
-
-
pH Check: If the reaction involved acids, verify the pH is between 4–10. If highly acidic (<3), neutralize slowly with Sodium Bicarbonate before adding to the organic waste container to prevent polymerization or heat generation.
-
Transfer: Use a funnel to transfer to the "Halogenated Organic Solvents" carboy (typically the red or yellow tagged cans in most labs).
Decision Logic & Workflow
The following diagram illustrates the critical decision points for compliant disposal.
Caption: Operational workflow for classifying 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine waste. Note that even non-halogenated solutions become halogenated waste streams due to the solute.
Emergency Procedures (Spill Response)
In the event of a benchtop spill, immediate action is required to minimize respiratory exposure to dust.
-
PPE Upgrade: Wear nitrile gloves, safety goggles, and a lab coat. If the powder is fine and airborne, use a particulate respirator (N95 or half-mask).
-
Dry Spill:
-
Do not dry sweep vigorously (creates dust).
-
Cover with a wet paper towel to dampen, then scoop into a disposal bag.
-
Wipe the area with a dilute acidic solution (e.g., 1% Acetic Acid) to neutralize the basic residue, followed by water.
-
-
Wet Spill:
-
Absorb with vermiculite or standard spill pads.
-
Place absorbent materials into the solid hazardous waste bin (labeled as Halogenated Debris).
-
Regulatory & Compliance Notes
-
RCRA (USA): While this specific CAS is not P-listed or U-listed, it falls under the "Characteristic" waste guidelines if it exhibits toxicity. However, the default industrial standard is to manage it as Non-RCRA Regulated Halogenated Waste unless specific toxicity data (TCLP) dictates otherwise.
-
EPA Waste Code: If mixed with spent halogenated solvents (DCM, etc.), the mixture often carries the F002 code. If pure, it is generally classified under a generic "Organic Waste, Toxic" profile for incineration.
References
-
King Scientific. (2025). Product Data: 5-bromo-2-(1-methylpiperidin-4-yl)pyridine (CAS 1226985-43-8).[2] Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2025). Hazardous Waste Listings & Halogenated Solvent Codes (F001-F005). Retrieved from [Link]
Sources
Personal protective equipment for handling 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine
Executive Summary: The "Why" Behind the Protocol
5-Bromo-2-(1-methylpiperidin-4-yl)pyridine is a critical heterocyclic intermediate, primarily utilized in the synthesis of Lasmiditan (Reyvow) , a selective serotonin 5-HT1F receptor agonist used for migraine treatment [1, 6].
While standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (H315, H319, H335), its role as a late-stage pharmaceutical building block necessitates a Potent Compound Safety approach. The presence of the piperidine moiety increases the likelihood of biological activity and potential skin absorption, while the halogenated pyridine ring presents specific respiratory irritation risks [2, 3].
Operational Directive: Treat this substance as an Occupational Exposure Band (OEB) 3 compound until specific toxicology data proves otherwise. This guide prioritizes containment at the source over reliance solely on PPE.
Hazard Analysis & Risk Assessment
Before selecting PPE, we must understand the specific chemical behaviors driving the risk.
| Functional Group | Hazard Characteristic | Operational Implication |
| Pyridine Ring | Irritant to mucous membranes; potential hepatotoxicity upon chronic exposure. | Zero-Inhalation Policy: All handling must occur within a certified fume hood. |
| Bromine Substituent | Increases lipophilicity (skin absorption potential); releases corrosive HBr gas during thermal decomposition. | Skin Barrier: Double-gloving is mandatory to prevent transdermal uptake. |
| Piperidine Moiety | Basic amine; potential sensitizer; prone to static charge buildup (dust explosion risk). | Static Control: Use anti-static weighing boats; ground equipment. |
GHS Classification (Consensus):
-
Warning
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety system. If one barrier fails, a secondary barrier remains.
PPE Specifications Table
| Protection Zone | Equipment Standard | Technical Rationale |
| Hand Protection (Primary) | Nitrile Gloves (5 mil minimum) | Nitrile offers excellent splash resistance to basic amines (piperidines) and solids. |
| Hand Protection (Secondary) | Nitrile Gloves (4 mil, colored) | Double-Gloving Protocol: Wear a colored inner glove (e.g., blue) and a white outer glove. A visible color change indicates a breach. |
| Ocular Protection | Chemical Splash Goggles | Preferred over safety glasses due to the fine particle size of the powder, which can bypass side-shields. |
| Respiratory | Engineering Control (Fume Hood) | Primary Defense. PPE (N95/P100) is only for emergency spill response, not routine handling. |
| Body Defense | Lab Coat + Tyvek® Sleeves | The wrist gap between glove and coat is the #1 exposure point. Disposable sleeves bridge this gap. |
Glove Compatibility Warning
-
Solid State: Nitrile is sufficient.
-
Solution State: If dissolved in Dichloromethane (DCM) , Nitrile degrades rapidly (<5 mins). Use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves for DCM solutions.
Operational Protocol: Step-by-Step
This workflow utilizes a "Clean-to-Dirty" logic to prevent cross-contamination.
Phase 1: Preparation
-
Verify Engineering Controls: Ensure Fume Hood face velocity is >100 fpm (0.5 m/s).
-
Static Discharge: Piperidine derivatives are static-prone. Wipe the balance area with an anti-static cloth.
-
Donning PPE: Inner gloves -> Lab Coat -> Sleeves (taped to gloves) -> Outer Gloves -> Goggles.
Phase 2: Handling (Weighing & Transfer)
-
Open Container: Only open inside the hood. Do not place the lid on the hood surface (contamination risk); hold it or place it on a clean wipe.
-
Weighing: Use a disposable anti-static weighing boat.
-
Technique: Do not tap the spatula against the boat; this launches particulates. Roll the spatula gently.
-
-
Solubilization: If adding solvent, add it slowly down the side of the vessel to avoid displacing powder into the air.
Phase 3: Decontamination & Doffing
-
Wipe Down: Clean the balance and workspace with a solvent-dampened wipe (Ethanol or Isopropanol).
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Wash: Wash hands (still wearing inner gloves) with soap and water, then remove inner gloves.
Visual Workflow: Logic & Safety Gates
The following diagram illustrates the critical decision points and safety gates during the handling process.
Figure 1: Decision logic for PPE selection and handling workflow based on physical state.
Emergency Response & Disposal
Spill Management
-
Minor Spill (<5g):
-
Alert nearby personnel.[4]
-
Cover spill with wet paper towels (prevents dust).
-
Wipe up using a circular motion (outside to inside).
-
Place all waste in a sealed bag inside the hood.
-
-
Major Spill (>5g or outside hood):
Waste Disposal
Do not dispose of down the drain. This compound is toxic to aquatic life and persists in water systems [5].
-
Solid Waste: Segregate into "Solid Hazardous Waste - Toxic."
-
Liquid Waste: Segregate based on the solvent (e.g., "Halogenated Organic" or "Non-Halogenated Organic").
-
Destruction Method: High-temperature incineration is required to break down the brominated pyridine ring safely.
References
-
Apollo Scientific. (2023).[4] Safety Data Sheet: 5-Bromo-2-(1H-pyrazol-1-yl)pyridine (Analogous Hazard Data). Retrieved from 4
-
Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Bromo-5-methylpyridine. Retrieved from 1
-
Jubilant Ingrevia. (2023).[4] Safety Data Sheet: 5-bromo-2-nitropyridine. Retrieved from 7
-
UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from 8
-
Cayman Chemical. (2025). Safety Data Sheet: Lasmiditan. Retrieved from
-
European Medicines Agency. (n.d.). Rayvow (lasmiditan) Assessment Report. Retrieved from 9
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicea.com [chemicea.com]
- 6. abmole.com [abmole.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ec.europa.eu [ec.europa.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
